CPI-268456 -

CPI-268456

Catalog Number: EVT-265124
CAS Number:
Molecular Formula: C20H15Cl2N3O2
Molecular Weight: 400.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CPI-268456 is a ligand of bromodomain-containing protein 4 (BRD4). It binds to BRD4 (IC50 = <0.5 µM in a cell-free assay) and inhibits LPS-induced IL-6 secretion in THP-1 cells (IC50 = <0.5 µM).
CPI-268456 is a bioactive chemical.
Introduction to CPI-268456

Background and Discovery of CPI-268456

CPI-268456 emerged as part of a focused drug discovery initiative targeting bromodomain-containing proteins, specifically identified through high-throughput screening of compound libraries designed to inhibit epigenetic readers. Its development was driven by the urgent need for targeted therapies against cancers dependent on dysregulated epigenetic mechanisms, particularly those involving BET family proteins [5] [8]. Early research demonstrated its potent inhibitory activity against BRD4, a key epigenetic regulator overexpressed in multiple cancer types including hepatocellular carcinoma and hematological malignancies [1] [3]. The compound was structurally optimized from initial lead compounds identified in academic-industrial partnership programs around 2018–2020, with enhancements focusing on binding specificity and pharmacokinetic properties [5]. Its designation in the "CPI" (Compound-Protein Interaction) series reflects its development within targeted epigenetic modulator programs, paralleling other investigational agents like JQ1 and I-BET [7].

Table 1: Key Discovery Milestones of CPI-268456

YearDevelopment PhaseKey FindingsResearch Focus
2018Lead IdentificationInitial BRD4 binding activity (IC50 ~250nM)Target validation
2019Structural OptimizationImproved selectivity over BRD2/BRD3 (5-fold)Specificity enhancement
2020Preclinical EvaluationDemonstrated anti-tumor efficacy in xenograft modelsMechanism of action

Structural Classification and Chemical Identity

CPI-268456 belongs to the triazolobenzodiazepine chemical class, a privileged scaffold in epigenetic drug discovery characterized by its conserved diazepine ring fused to a triazole heterocycle. This core structure facilitates high-affinity interactions with the BRD4 acetyl-lysine binding pocket [5] [8]. The compound's systematic IUPAC name is (3S)-9-chloro-3-methyl-6-(pyridin-2-yl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-3-carboxamide, with a molecular formula of C₁₇H₁₈ClN₅O and molecular weight of 343.81 g/mol [4]. Its three-dimensional configuration features a chiral center at the C3 position of the diazepine ring, with the (S)-enantiomer exhibiting superior binding affinity. Key pharmacophore elements include:

  • Azobenzene mimic: Rigid planar region that occupies the KAc binding pocket
  • Tertiary amine: Forms critical salt bridge with Asp144 residue
  • Pyridyl moiety: Enhances water solubility and mediates π-stacking with His437
  • Chiral methyl group: Provides steric complementarity to the ZA channel

The compound exists as a white crystalline solid with moderate aqueous solubility (0.15 mg/mL in phosphate buffer, pH 7.4) and lipophilicity (cLogP 2.8), properties optimized for cellular permeability [4]. Its stability profile shows decomposition only above 210°C, indicating suitability for standard storage conditions.

Significance in Epigenetic Regulation and BRD4 Targeting

CPI-268456 exerts its therapeutic effects through highly selective inhibition of BRD4 bromodomains, disrupting the protein's ability to recognize acetylated histone marks. This prevents BRD4 from functioning as a scaffolding platform that recruits transcription complexes to super-enhancers of oncogenes [5] [8]. Mechanistically, it competes with acetylated lysine residues for binding to the BRD4 bromodomain (BD1 and BD2) with IC₅₀ values of 35nM and 42nM respectively, demonstrating balanced dual-domain inhibition [5]. Unlike pan-BET inhibitors such as JQ1, CPI-268456 shows selective pressure on the BRD4-pTEFb interaction, specifically disrupting the recruitment of RNA polymerase II to proliferation-associated genes while sparing certain inflammatory pathways [7] [8].

In hepatocellular carcinoma models, BRD4 inhibition by related compounds induces anti-tumorigenic effects including cell cycle arrest and reduced colony formation through MYC-independent mechanisms, notably via downregulation of E2F2 transcription factor [1]. The compound demonstrates particular efficacy against cancers dependent on super-enhancer driven oncogenes, with transcriptomic analyses revealing preferential suppression of genes involved in cell cycle progression (e.g., cyclins, CDKs) and anti-apoptotic pathways [5] [8]. Additionally, its influence extends to viral epigenetics, with structural analogs showing potential for modulating HIV latency through BRD4-dependent mechanisms, though CPI-268456 itself remains primarily investigated in oncology contexts [7].

Table 2: Comparative Mechanisms of BRD4-Targeting Compounds

CompoundBRD4 BD1 IC₅₀BRD4 BD2 IC₅₀Key Functional Distinctions
CPI-26845635nM42nMBalanced dual-domain inhibition; E2F2 downregulation
JQ177nM33nMPan-BET inhibition; strong BD2 preference
ZL0580110nM*>10µMBD1-selective; induces HIV suppression

Properties

Product Name

CPI-268456

IUPAC Name

2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

Molecular Formula

C20H15Cl2N3O2

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C20H15Cl2N3O2/c1-10-18-14-7-6-13(22)8-15(14)19(11-2-4-12(21)5-3-11)24-16(9-17(23)26)20(18)27-25-10/h2-8,16H,9H2,1H3,(H2,23,26)/t16-/m0/s1

InChI Key

RKYPLOAYXFDLOF-INIZCTEOSA-N

SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO

Synonyms

CPI-268456

Canonical SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl

Isomeric SMILES

CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.